molecular formula C46H92N2O4 B13357692 ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)

Katalognummer: B13357692
Molekulargewicht: 737.2 g/mol
InChI-Schlüssel: KVFXWGBUVVPENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes dimethylamino, azanediyl, and butyloctanoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the dimethylaminoethyl group, followed by the introduction of the azanediyl linkage. The final step involves the esterification of nonane-9,1-diyl with 2-butyloctanoate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ester groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azanediyl linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azanediyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes involving amine and ester functionalities.

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials with unique properties, such as surfactants and lubricants.

Wirkmechanismus

The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison: While ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) shares some structural similarities with other complex organic compounds, its unique combination of dimethylamino, azanediyl, and butyloctanoate groups sets it apart

Eigenschaften

Molekularformel

C46H92N2O4

Molekulargewicht

737.2 g/mol

IUPAC-Name

9-[9-(2-butyloctanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-butyloctanoate

InChI

InChI=1S/C46H92N2O4/c1-7-11-15-27-35-43(33-13-9-3)45(49)51-41-31-25-21-17-19-23-29-37-48(40-39-47(5)6)38-30-24-20-18-22-26-32-42-52-46(50)44(34-14-10-4)36-28-16-12-8-2/h43-44H,7-42H2,1-6H3

InChI-Schlüssel

KVFXWGBUVVPENR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.